molecular formula C14H19N5O4 B2665134 6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-57-7

6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2665134
CAS RN: 876902-57-7
M. Wt: 321.337
InChI Key: SHCRAKHEIVNSAL-UHFFFAOYSA-N
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Description

The compound “6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the hydroxyethoxyethyl group. The exact method would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the hydroxyethoxyethyl group would likely have significant effects on the compound’s structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The imidazole ring and the hydroxyethoxyethyl group could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the imidazole ring and the hydroxyethoxyethyl group would likely influence these properties .

Scientific Research Applications

Synthetic Chemistry and Purine Analogs

Synthesis techniques and applications for purine analogs have been explored, highlighting the compound's role in the development of new chemical entities. For example, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors to purine analogs involves various reactions, including cyclization and acetylation processes, to produce compounds with potential pharmacological properties (Alves, Proença, & Booth, 1994). This research is instrumental in understanding how modifications in the purine ring structure can lead to new chemical entities with varied biological activities.

Antiviral and Antihypertensive Activities

Research into the condensation of diethylacetal of dimethylformamide with polymethyleneimidazoles yielded derivatives of polymethylenehypoxanthines, precursors for compounds with antiviral and antihypertensive activities (Nilov et al., 1995). These findings suggest potential applications of related chemical structures in the development of new therapeutic agents targeting specific diseases.

Antimicrobial Activities

The synthesis and evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been investigated for their antimicrobial activities, demonstrating the potential of purine derivatives as antimicrobial agents (Sharma, Sharma, & Rane, 2004). These studies contribute to the ongoing search for new antimicrobial compounds that can address the growing issue of antibiotic resistance.

Antioxidant and Anti-inflammatory Activities

Secondary metabolites from mollusks showed significant antioxidant and anti-inflammatory activities, indicating the potential for natural products to inspire the synthesis of new compounds with similar properties (Chakraborty & Joy, 2019). This research underscores the importance of exploring diverse chemical structures, including purine derivatives, for their bioactive potentials.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Without more specific information, it’s difficult to predict exactly how this compound might interact with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

6-[2-(2-hydroxyethoxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-9-8-19-10-11(16(2)14(22)17(3)12(10)21)15-13(19)18(9)4-6-23-7-5-20/h8,20H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCRAKHEIVNSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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